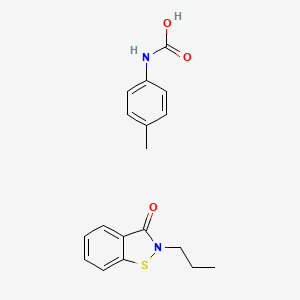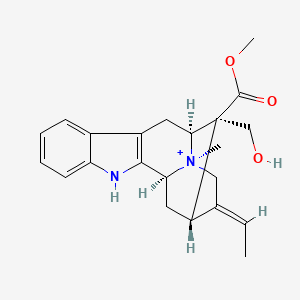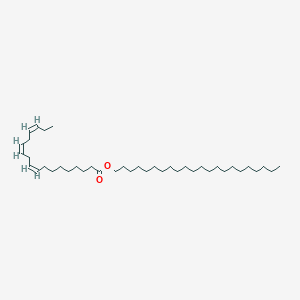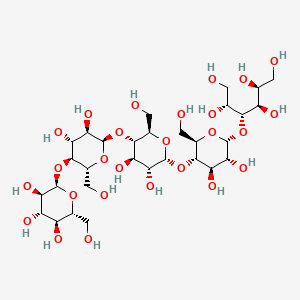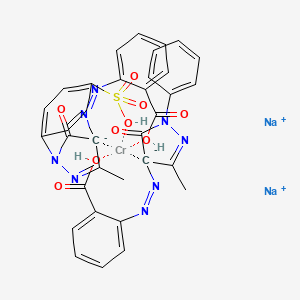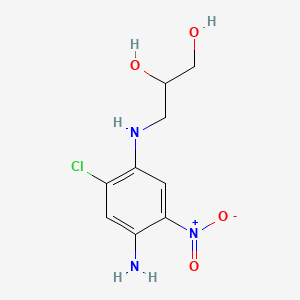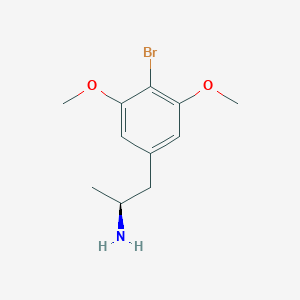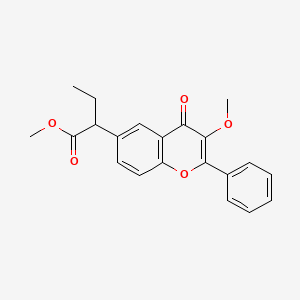
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methoxy-2-phenylchromone-6-carboxylic acid and methanol.
Reduction: 3-methoxy-2-phenylchromone-6-ylbutanol.
Substitution: Depending on the nucleophile used, various substituted chromone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate involves its interaction with specific molecular targets within biological systems. The chromone backbone is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: A simpler ester with a fruity aroma, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent in various industries.
Methyl 2-(3-methoxyphenyl)butanoate: A structurally similar compound with slight variations in the aromatic ring.
Uniqueness
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate stands out due to its chromone backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets compared to simpler esters, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
173469-83-5 |
|---|---|
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl 2-(3-methoxy-4-oxo-2-phenylchromen-6-yl)butanoate |
InChI |
InChI=1S/C21H20O5/c1-4-15(21(23)25-3)14-10-11-17-16(12-14)18(22)20(24-2)19(26-17)13-8-6-5-7-9-13/h5-12,15H,4H2,1-3H3 |
Clé InChI |
PWRMDMWFEOHPSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


